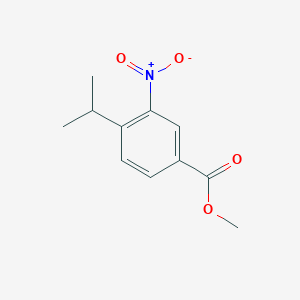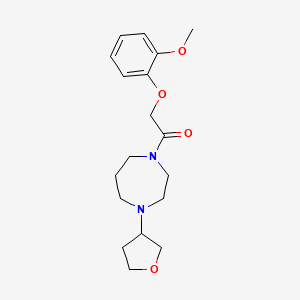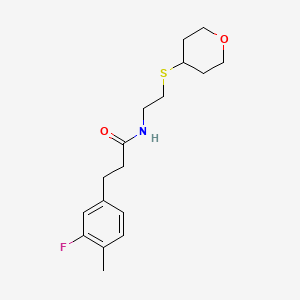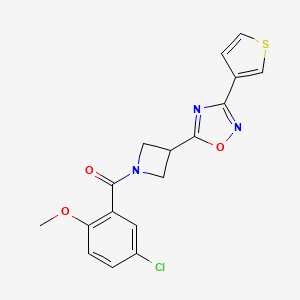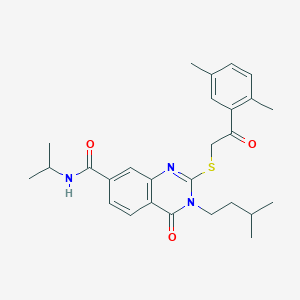
2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-isopentyl-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). They are known for their wide range of biological activities and are used in the development of various drugs .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a fused ring system. The quinazoline ring provides a rigid, planar structure, while the various substituents add complexity and potentially influence the compound’s reactivity and interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups. These could include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Antitubercular Activity
A series of compounds, including 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, closely related to the queried chemical, have been synthesized and evaluated for their potential antitubercular activity. This research has led to the identification of several analogs with promising antitubercular properties and lower cytotoxicity profiles (Marvadi et al., 2020).
Biomedical Applications
Poly(2-alkenyl-2-oxazoline)s, which include compounds similar to the one , have shown promise in various biomedical applications such as drug delivery systems, peptide conjugates, and gene delivery. Their cytotoxicities and immunomodulative properties have been evaluated, demonstrating their suitability for these applications (Kroneková et al., 2016).
Pharmacological Activity
Research on derivatives of 4-Aryl-7,7-dimethyl-5-oxo-1,2,3,4,5,6,7,8-octahydroquinazoline-2-thiones, which are structurally related to the chemical , has shown significant pharmacological activities. Specifically, some compounds displayed calcium antagonist activities, providing insights into their potential therapeutic applications (Yarim et al., 2002).
Antimicrobial Agents
A clubbed quinazolinone and 4-thiazolidinone compound, closely related to the queried chemical, has been synthesized and screened for antibacterial and antifungal activities. The compounds demonstrated potential as antimicrobial agents (Desai et al., 2011).
Antimycobacterial Activity
Studies on quinazoline-4-thiones, structurally similar to the queried compound, have revealed antimycobacterial activities. Certain compounds in this category showed higher activity against specific Mycobacterium species compared to standard treatments (Kubicová et al., 2003).
Cytotoxicity Studies
Research on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, which share a similar quinazoline structure, has shown that these compounds have varying degrees of cytotoxicity, with some showing substantial growth delays in colon tumor models in mice (Bu et al., 2001).
Anticonvulsant and Antimicrobial Activities
A study on novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones has been conducted to evaluate their anticonvulsant and antimicrobial activities. Some of these compounds have shown broad-spectrum activity against various bacteria and fungi, as well as potent anticonvulsant activity (Rajasekaran et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-3-(3-methylbutyl)-4-oxo-N-propan-2-ylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O3S/c1-16(2)11-12-30-26(33)21-10-9-20(25(32)28-17(3)4)14-23(21)29-27(30)34-15-24(31)22-13-18(5)7-8-19(22)6/h7-10,13-14,16-17H,11-12,15H2,1-6H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFIDOYHTBEFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NC(C)C)C(=O)N2CCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
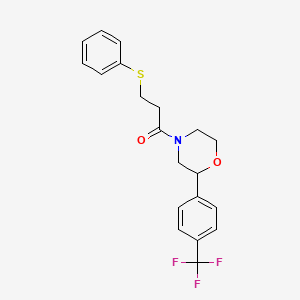
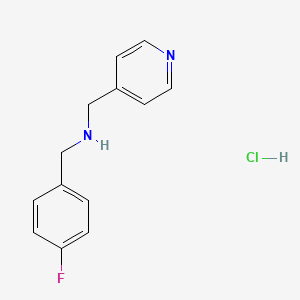
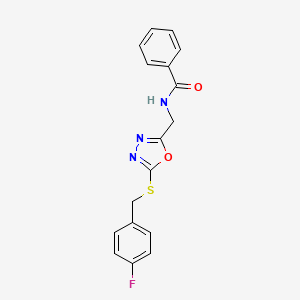
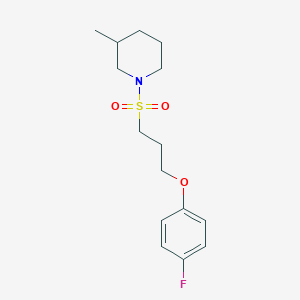
![3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2706276.png)
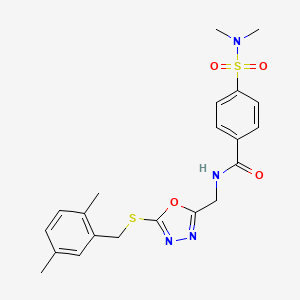
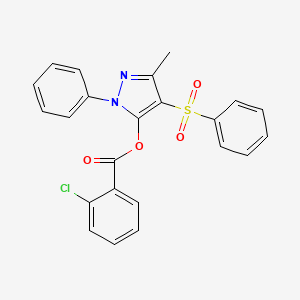
![Methyl 4-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2706281.png)
![4-chloro-2-{(E)-[(2-methylphenyl)imino]methyl}phenol](/img/structure/B2706285.png)
